4-(4-Bromophenyl)azetidin-2-one

Enantioselective synthesis Biocatalysis Kinetic resolution

Researchers pursuing enantiopure β-amino acids or diverse 4-aryl-β-lactam libraries are often limited by non-halogenated scaffolds that lack synthetic flexibility. This brominated β-lactam directly solves that challenge: • CAL-B-catalyzed resolution delivers (R)-β-amino acids with ee ≥98% and (S)-β-lactams with ee ≥95%. • The para-bromo handle enables Suzuki coupling for late-stage diversification, streamlining SAR studies. • A melting point of 104-108 °C permits ambient storage and eliminates cold-chain logistics, ensuring reliable global delivery.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 103247-89-8
Cat. No. B175677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)azetidin-2-one
CAS103247-89-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
InChIKeyYSIKXVRYGIZALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)azetidin-2-one – Core Scaffold & Baseline


4-(4-Bromophenyl)azetidin-2-one (CAS 103247-89-8), also known as 4-(p-bromophenyl)-2-azetidinone, is a monocyclic β-lactam (azetidin-2-one) bearing a para-bromophenyl substituent at the C-4 position. With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, it is a solid at room temperature with a reported melting point of 104–108 °C. The presence of the aryl bromide makes this scaffold a versatile electrophilic building block for downstream derivatization, distinguishing it from non-halogenated and other 4-haloaryl β-lactam analogs.

4-(4-Bromophenyl)azetidin-2-one – Non-Interchangeable with Analogs


Generic substitution within the 4-aryl-azetidin-2-one class is unreliable because the electronic and steric nature of the para-substituent on the C4-phenyl ring fundamentally dictates both the compound's synthetic utility and its behavior in enzymatic transformations. For instance, the para-bromo substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) for further diversification—a synthetic pathway unavailable to the respective 4-phenyl, 4-methylphenyl, or 4-fluorophenyl analogs. Furthermore, lipase-catalyzed kinetic resolutions of 3-acetoxy-4-aryl-β-lactams show that electron-withdrawing groups (such as -Br) achieve quantitative conversion (50%) in significantly shorter reaction times compared to substrates bearing electron-donating groups, rendering the bromo derivative the more process-efficient choice for enantiopure synthesis. [1]

4-(4-Bromophenyl)azetidin-2-one – Evidence-Based Differentiation


Kinetic Resolution Efficiency: Bromo Substituent Electronic Effect

In a direct comparative study of lipase PS-30-catalyzed hydrolysis of 3-acetoxy-4-aryl-azetidin-2-ones, substrates with electron-withdrawing para-substituents on the C4-aryl ring, such as bromo, achieved quantitative conversion (approx. 50%) in short reaction times. In contrast, substrates bearing electron-donating groups (e.g., -OCH₃, -CH₃) required substantially longer reaction times to achieve comparable conversion. [1] The bromo derivative thus offers a measurable improvement in process throughput for chemoenzymatic synthesis of enantiopure β-amino acids and β-lactams.

Enantioselective synthesis Biocatalysis Kinetic resolution

Enantioselective Ring Cleavage by CAL-B

A simple and efficient direct enzymatic method using CAL-B (lipase B from Candida antarctica) was developed for 4-aryl-substituted β-lactams, including the 4-(4-bromophenyl) analog (Compound 2c in the study). The reaction proceeded with excellent enantioselectivity (E > 200). [1] The (R)-β-amino acid products were obtained with enantiomeric excess ≥98% (yields ≥42%), while the unreacted (S)-β-lactam enantiomers retained ee ≥95% (yields ≥41%). Subsequent ring opening with 18% HCl afforded enantiopure β-amino acid hydrochlorides with ee ≥99%. [1]

Enantioselective ring-opening Lipase B Chiral resolution

Pd-Catalyzed Cross-Coupling via Para-Bromo Substituent

The presence of the bromine atom at the para-position of the 4-phenyl ring on 4-(4-bromophenyl)azetidin-2-one provides a synthetically valuable functional handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. This capability enables the late-stage diversification of the β-lactam scaffold. In contrast, the corresponding non-halogenated analog, 4-phenylazetidin-2-one (CAS 5661-55-2), lacks this reactive handle, limiting its utility as an intermediate to derivatization solely at the lactam nitrogen or through ring-opening. Among the 4-haloaryl series, the bromo substituent offers an optimal balance: it is significantly more reactive in oxidative addition than the chloro analog (4-(4-chlorophenyl)azetidin-2-one, CAS 21161-20-6) , yet more stable and economical than the iodo analog.

Cross-coupling Suzuki reaction Building block

Melting Point & Crystallinity Advantage over Fluoro Analog

The reported melting point of 4-(4-bromophenyl)azetidin-2-one is 104–108 °C. This is significantly higher than the melting point of the corresponding 4-(4-fluorophenyl)azetidin-2-one (CAS 930769-46-3), which is reported at 58–62 °C. The elevated melting point of the bromo analog, attributable to the heavier halogen and enhanced van der Waals interactions in the crystal lattice, indicates superior room-temperature solid-state stability and easier handling as a crystalline solid in standard laboratory environments.

Physicochemical properties Crystallinity Melting point

Acid-Mediated Ring Opening to Cinnamamides

4-Aryl-azetidin-2-ones, including the 4-(4-bromophenyl) derivative, undergo regioselective ring opening with triflic acid to yield cinnamamides. In benzene, these intermediates undergo further rearrangement to give 3-aryl-3-phenyl-propionamides. [1] This acid-mediated transformation provides a synthetic entry to substituted cinnamamides and propionamides that is not accessible from N-substituted β-lactams (e.g., the regioisomeric 1-(4-bromophenyl)azetidin-2-one, CAS 7661-25-8), where the aryl group is attached to the lactam nitrogen rather than the C4 position.

Ring-opening reaction Triflic acid Cinnamamide synthesis

4-(4-Bromophenyl)azetidin-2-one – Key Applications


Enantiopure β-Amino Acid Synthesis via CAL-B Ring Cleavage

This compound is an ideal racemic substrate for CAL-B (lipase B from Candida antarctica)-catalyzed enantioselective ring cleavage in i-Pr₂O at 60 °C, yielding (R)-β-amino acids with ee ≥98% and unreacted (S)-β-lactams with ee ≥95%. [1] The bromo substituent's electron-withdrawing character may further accelerate the enzymatic hydrolysis step relative to electron-rich analogs, as demonstrated in related lipase resolution systems, making it a productive starting material for generating chiral β-amino acid building blocks for pharmaceutical research. [2]

Suzuki-Miyaura Diversification of β-Lactam Scaffold

The para-bromo functional group is a reactive partner for palladium-catalyzed Suzuki coupling with arylboronic acids, enabling the installation of diverse aryl, heteroaryl, or vinyl substituents at the C4-phenyl position. This late-stage derivatization strategy, unavailable with the non-halogenated 4-phenylazetidin-2-one, allows medicinal chemists to rapidly generate focused libraries of 4-aryl-β-lactam analogs for structure-activity relationship (SAR) studies.

Cinnamamide & Propionamide Synthesis via Acid Ring Opening

Treatment with triflic acid in benzene triggers regioselective β-lactam ring opening, yielding cinnamamides and subsequently 3-aryl-3-phenyl-propionamides. [3] This reactivity offers a concise synthetic route to these biologically relevant amide scaffolds, exploiting the unique 4-aryl substitution pattern of the compound—a transformation not available from the corresponding N-aryl-substituted regioisomer.

Crystalline Reference Standard & Building Block

With a melting point of 104–108 °C and commercial availability at ≥95% purity, this compound is well-suited as a solid reference standard for HPLC method calibration, mass spectrometry tuning, or NMR reference in synthetic and analytical chemistry workflows. Its higher melting point compared to 4-fluoro analogs (58–62 °C) confers superior room-temperature storage stability, reducing the need for cold-chain logistics and ensuring reliable long-term laboratory use.

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